4-(Dimethylamino)benzyl alcohol hydrochloride
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Overview
Description
4-(Dimethylamino)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl. It is a derivative of benzyl alcohol where the benzene ring is substituted with a dimethylamino group at the para position. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)benzyl alcohol hydrochloride can be synthesized through several methods. One common method involves the reduction of 4-(dimethylamino)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields 4-(dimethylamino)benzyl alcohol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 4-(dimethylamino)benzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 4-(dimethylamino)benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Various nucleophiles in polar solvents under reflux conditions.
Major Products Formed
Oxidation: 4-(Dimethylamino)benzaldehyde
Reduction: 4-(Dimethylamino)benzylamine
Substitution: Depending on the nucleophile, various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-(Dimethylamino)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)benzyl alcohol hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: An oxidized form of 4-(dimethylamino)benzyl alcohol.
4-(Dimethylamino)benzylamine: A reduced form of 4-(dimethylamino)benzyl alcohol.
4-(Dimethylamino)benzoic acid: A carboxylated derivative of the compound.
Uniqueness
4-(Dimethylamino)benzyl alcohol hydrochloride is unique due to its specific substitution pattern and the presence of both an alcohol and a dimethylamino group. This combination of functional groups allows for diverse reactivity and applications in various fields of research and industry.
Properties
CAS No. |
1222084-54-9 |
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Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-10(2)9-5-3-8(7-11)4-6-9;/h3-6,11H,7H2,1-2H3;1H |
InChI Key |
FJVCUTBIDFYEHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CO.Cl |
Origin of Product |
United States |
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